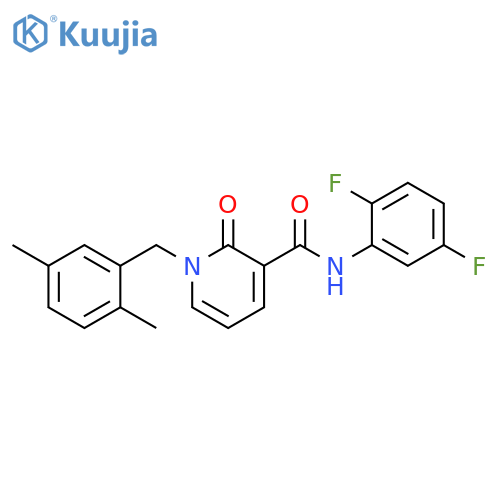Cas no 946220-68-4 (N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

946220-68-4 structure
商品名:N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS番号:946220-68-4
MF:C21H18F2N2O2
メガワット:368.376632213593
CID:5504398
N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
- N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
- インチ: 1S/C21H18F2N2O2/c1-13-5-6-14(2)15(10-13)12-25-9-3-4-17(21(25)27)20(26)24-19-11-16(22)7-8-18(19)23/h3-11H,12H2,1-2H3,(H,24,26)
- InChIKey: SGUBYTLZKLVLJJ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC2=CC(C)=CC=C2C)C=CC=C1C(NC1=CC(F)=CC=C1F)=O
N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2743-0991-20mg |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-30mg |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-2μmol |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-40mg |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-4mg |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-50mg |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-2mg |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-15mg |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-5μmol |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2743-0991-3mg |
N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946220-68-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
946220-68-4 (N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 157047-98-8(Benzomalvin C)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
